4-(2-Bromophenoxy)-3-fluoroaniline HCl
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Overview
Description
4-(2-Bromophenoxy)-3-fluoroaniline HCl is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromophenoxy group and a fluoroaniline group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenoxy)-3-fluoroaniline HCl typically involves the reaction of 2-bromophenol with 3-fluoroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-bromophenol reacts with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenoxy)-3-fluoroaniline HCl can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, copper co-catalysts, amine bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be a substituted aniline derivative, while in a coupling reaction, the product could be an alkyne-substituted aromatic compound.
Scientific Research Applications
4-(2-Bromophenoxy)-3-fluoroaniline HCl has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxy)-3-fluoroaniline HCl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-Bromophenoxy)-3-fluoroaniline HCl is unique due to the presence of both bromophenoxy and fluoroaniline groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-bromophenoxy)-3-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO.ClH/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14;/h1-7H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRULAJCWHYLELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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